The Application Scientist’s Guide to (4-Bromopyridin-2-yl)methanamine Dihydrochloride: Physicochemical Profiling and Synthetic Workflows
The Application Scientist’s Guide to (4-Bromopyridin-2-yl)methanamine Dihydrochloride: Physicochemical Profiling and Synthetic Workflows
Executive Summary
In modern drug discovery and medicinal chemistry, the selection of bifunctional building blocks is critical for enabling late-stage diversification. (4-Bromopyridin-2-yl)methanamine dihydrochloride (CAS: 1001414-95-4) represents a highly versatile scaffold, offering orthogonal reactivity through its primary aliphatic amine and its electrophilic aryl bromide moiety.
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic safety data sheets. Here, we will dissect the physicochemical causality behind its formulation, detail self-validating experimental workflows for its integration into complex molecular architectures, and review its proven utility in synthesizing advanced therapeutics, including mTORC, SMARCA, and TRPA1 inhibitors.
Physicochemical Profiling & Structural Logic
Understanding the physical and chemical properties of a building block is the first step in predicting its behavior in complex reaction matrices. The quantitative data for (4-Bromopyridin-2-yl)methanamine dihydrochloride is summarized below, sourced from validated 1[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-(4-bromopyridin-2-yl)methanamine dihydrochloride |
| CAS Number | 1001414-95-4 |
| Molecular Formula | C₆H₇BrN₂ · 2HCl (or C₆H₉BrCl₂N₂) |
| Molecular Weight | 259.96 g/mol |
| SMILES | Cl.Cl.NCc1cc(Br)ccn1 |
| Physical State | Solid (Crystalline Powder) |
| Solubility Profile | High solubility in polar protic solvents (H₂O, MeOH); Requires neutralization for solubility in aprotic solvents (DCM, DMF). |
The Causality of the Dihydrochloride Salt Form
Why is this compound commercially supplied and synthetically utilized as a dihydrochloride salt rather than a free base?
-
Oxidative and Thermal Stability: The free base of a pyridylmethanamine is highly nucleophilic and prone to atmospheric oxidation and slow polymerization (intermolecular nucleophilic attack on the bromopyridine ring). Protonating both the primary amine and the pyridine nitrogen completely passivates these nucleophilic centers, granting the salt indefinite shelf life at room temperature.
-
Stoichiometric Precision: The hygroscopic nature of free aliphatic amines often leads to variable water content, ruining stoichiometric calculations. The crystalline dihydrochloride salt allows for precise molar weighing, which is critical for high-yielding catalytic cross-coupling or stoichiometric amide bond formations.
Validated Experimental Protocols (Self-Validating Systems)
To utilize this compound effectively, the dihydrochloride salt must be managed intelligently in situ. The following protocols are designed as self-validating systems—meaning the reaction conditions inherently drive the reaction to completion while providing clear analytical checkpoints to verify success.
Protocol A: High-Efficiency Amide Coupling
This workflow is utilized extensively in the synthesis of 2[2].
-
Causality of Reagents: HATU is selected because it generates an active HOAt ester that is highly resistant to racemization and reacts rapidly with primary amines. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while its basicity ( pKa≈10.5 ) is perfectly tuned to neutralize the two equivalents of HCl from our starting material, liberating the free amine in situ.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N2 , dissolve the target carboxylic acid (1.0 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M concentration). Stir for 10 minutes at room temperature to ensure complete formation of the active ester.
-
Neutralization & Coupling: Add (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.1 eq) to the mixture. Immediately add DIPEA (2.5 to 3.0 eq). Note: The excess DIPEA is mathematically required—2.0 eq to neutralize the dihydrochloride salt, and 0.5-1.0 eq to maintain a basic environment for the coupling.
-
Propagation: Stir the reaction at room temperature for 18 hours.
-
Validation Checkpoint (LC-MS): Sample 5 μ L of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS. The system is self-validating if the UV trace shows complete consumption of the carboxylic acid and the MS trace shows the exact mass of the product [M+H]+ .
-
Workup: Concentrate the mixture under reduced pressure to remove DMF. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 . The basic wash removes HOAt and unreacted acid. Dry the organic layer over Na2SO4 and purify via silica gel chromatography.
Protocol B: Reductive Amination
This workflow is critical for synthesizing secondary amines, as demonstrated in the development of 3[3].
-
Causality of Reagents: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the optimal reductant. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but perfectly tuned to reduce the transient, highly electrophilic iminium ion.
Step-by-Step Methodology:
-
Imine Formation: Combine the target aldehyde (1.0 eq) and (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 eq) in anhydrous Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) and DIPEA (2.0 eq) to liberate the free amine.
-
Validation Checkpoint (TLC/NMR): Stir for 2 hours. A quick TLC (or crude 1H NMR) should show the disappearance of the aldehyde proton ( ≈9−10 ppm) and the appearance of the imine proton ( ≈8−8.5 ppm).
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (2.5 eq) portion-wise to control the mild exothermic release.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Isolate: Quench the reaction with saturated aqueous NH4Cl to destroy excess hydride. Extract with Dichloromethane (DCM), dry over MgSO4 , and purify.
Applications in Targeted Therapeutics
The true value of (4-Bromopyridin-2-yl)methanamine dihydrochloride lies in its orthogonal reactivity. Once the primary amine is functionalized (via Protocols A or B), the 4-bromo position on the pyridine ring remains untouched. This aryl bromide serves as a prime candidate for late-stage Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
This strategic bifunctionality has been heavily leveraged in recent drug discovery campaigns:
-
Pim/mTORC Kinase Inhibitors: Reductive amination of the primary amine with 2-oxoquinoline derivatives yielded potent dual inhibitors targeting cancer cell proliferation[3].
-
PIPK Inhibitors: Palladium-catalyzed cross-coupling at the 4-bromo position was utilized to generate complex 4 acting as Phosphatidylinositol Phosphate Kinase inhibitors[4].
-
TRPA1 Modulators: Sulfonamide formation at the primary amine yielded substituted heterocyclic compounds effective in treating 5[5].
Workflow Visualization
Caption: Orthogonal reactivity and downstream drug discovery applications of the title compound.
References
-
Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
- WO2025099307A1 - Compounds and pharmaceutical compositions thereof for the treatment of diseases Source: Google Patents URL
- WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors Source: Google Patents URL
- WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators Source: Google Patents URL
Sources
- 1. CAS 1001414-95-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2025099307A1 - Compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]
- 3. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators - Google Patents [patents.google.com]
